3-Formylbenzenesulfonamide

Description

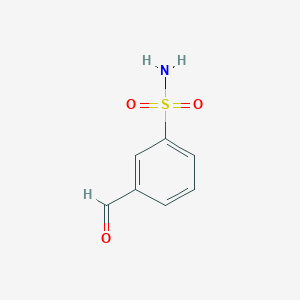

Structure

3D Structure

Properties

IUPAC Name |

3-formylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-5H,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWFGTCTSJNEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594072 | |

| Record name | 3-Formylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1778-37-6 | |

| Record name | 3-Formylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Characterization of 3-Formylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of 3-Formylbenzenesulfonamide, a versatile bifunctional molecule with potential applications in medicinal chemistry and materials science. This document outlines its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities of structurally related compounds, offering a valuable resource for researchers in drug discovery and chemical biology.

Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₇H₇NO₃S |

| Molecular Weight | 185.20 g/mol |

| CAS Number | Not explicitly found; Isomer 4-Formylbenzenesulfonamide is 3240-35-5. |

| Melting Point | Expected to be a solid at room temperature, likely with a melting point above 100 °C. |

| Boiling Point | High boiling point, likely to decompose before boiling at atmospheric pressure. |

| Solubility | Expected to have moderate solubility in polar organic solvents and limited solubility in water. |

Spectroscopic Characterization

The spectroscopic data for this compound can be predicted based on the known spectral properties of benzenesulfonamides and benzaldehydes.

¹H NMR Spectroscopy (Predicted)

In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum is expected to show the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde proton (-CHO) |

| ~8.2 | s | 1H | Aromatic proton (H-2) |

| ~8.0 | d | 1H | Aromatic proton (H-4 or H-6) |

| ~7.8 | d | 1H | Aromatic proton (H-6 or H-4) |

| ~7.6 | t | 1H | Aromatic proton (H-5) |

| ~7.4 | s (broad) | 2H | Sulfonamide protons (-SO₂NH₂) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is anticipated to display the following resonances:

| Chemical Shift (ppm) | Assignment |

| ~192 | Aldehyde carbonyl carbon (-CHO) |

| ~145 | Aromatic carbon (C-3, attached to -CHO) |

| ~140 | Aromatic carbon (C-1, attached to -SO₂NH₂) |

| ~136 | Aromatic carbon (C-5) |

| ~130 | Aromatic carbon (C-6) |

| ~128 | Aromatic carbon (C-2) |

| ~125 | Aromatic carbon (C-4) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretching | Sulfonamide (-SO₂NH₂) |

| 2850-2750 | C-H stretching | Aldehyde (-CHO) |

| 1710-1690 | C=O stretching | Aldehyde (-CHO) |

| 1350-1310 | Asymmetric S=O stretching | Sulfonamide (-SO₂NH₂) |

| 1170-1150 | Symmetric S=O stretching | Sulfonamide (-SO₂NH₂) |

Mass Spectrometry

The mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) at m/z 185, with characteristic fragmentation patterns including the loss of the formyl group (M-29) and the sulfonamide group.

Synthesis

A reliable synthetic route to this compound involves a two-step process starting from 3-formylbenzaldehyde. This pathway is outlined below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Formylbenzenesulfonyl Chloride

This procedure is adapted from established methods for the synthesis of arylsulfonyl chlorides.

-

To a stirred solution of chlorosulfonic acid at 0-5 °C, slowly add 3-formylbenzaldehyde.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

To the crude product, add thionyl chloride and a catalytic amount of dimethylformamide.

-

Heat the mixture under reflux for a few hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-formylbenzenesulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

This amination step is a standard procedure for converting sulfonyl chlorides to sulfonamides.

-

Dissolve the crude 3-formylbenzenesulfonyl chloride in a suitable organic solvent (e.g., acetone).

-

Cool the solution in an ice bath and add concentrated aqueous ammonia dropwise with vigorous stirring.

-

Continue stirring at room temperature for a few hours after the addition is complete.

-

Remove the organic solvent under reduced pressure.

-

The resulting solid is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activity and Applications

Benzenesulfonamide derivatives are a well-established class of compounds with a wide range of biological activities.[1][2] While specific biological data for this compound is limited, its structural features suggest potential for various therapeutic applications.

Caption: Potential biological activities based on the benzenesulfonamide core.

-

Anti-inflammatory and Antimicrobial Activity: Numerous benzenesulfonamide derivatives have demonstrated potent anti-inflammatory and antimicrobial properties.[1][2] The presence of the sulfonamide group in this compound makes it a candidate for investigation in these areas.

-

Anticancer Activity: The sulfonamide scaffold is present in several approved anticancer drugs. Derivatives of benzenesulfonamide have been explored as inhibitors of various cancer-related targets.[3] For instance, a series of 3-oxoamino-benzenesulfonamides were synthesized and evaluated as selective and reversible LSD1 inhibitors, a promising target in cancer therapy.[4]

-

Enzyme Inhibition: The sulfonamide group is a well-known zinc-binding group and is a key feature of many enzyme inhibitors, most notably carbonic anhydrase inhibitors. The formyl group can also participate in interactions with biological targets, such as forming covalent bonds with nucleophilic residues.

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a sulfonamide moiety, makes it an attractive scaffold for the development of novel therapeutic agents through various chemical modifications and for use as a versatile building block in combinatorial chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological activity of 3-oxoamino-benzenesulfonamides as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Formylbenzenesulfonamide (CAS 1778-37-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylbenzenesulfonamide, with the CAS number 1778-37-6, is a small organic molecule that has garnered interest in the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its known biological activities and potential mechanisms of action. The compound is notably recognized for its role as an inhibitor of ion channels, specifically voltage-gated sodium and potassium channels, suggesting its potential utility in the fields of neuroscience and drug development. Furthermore, its structural resemblance to the neurotransmitter acetylcholine hints at possible interactions with cholinergic systems. This document aims to serve as a core resource for researchers and professionals engaged in the study and application of this compound.

Chemical and Physical Properties

This compound is a benzenesulfonamide derivative characterized by the presence of a formyl group at the meta position of the benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1778-37-6 | [1][2][3][4][5] |

| Molecular Formula | C₇H₇NO₃S | [2][3] |

| Molecular Weight | 185.20 g/mol | [2][3] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available | |

| SMILES | O=S(=O)(N)c1cccc(c1)C=O | [2] |

| InChI | InChI=1S/C7H7NO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-5H,(H2,8,10,11) | [3] |

Spectroscopic Data:

While specific spectra for this compound are not publicly available in the search results, several chemical suppliers indicate their availability upon request.[1] The expected characteristic spectral features are outlined below based on the analysis of related compounds.

Table 2: Expected Spectroscopic Data for this compound

| Spectrum | Expected Peaks and Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.5 ppm), aldehyde proton (singlet, ~9.9-10.1 ppm), sulfonamide protons (broad singlet, variable chemical shift). |

| ¹³C NMR | Aromatic carbons (~125-140 ppm), aldehyde carbonyl carbon (~190 ppm). |

| IR (Infrared) | N-H stretching of the sulfonamide group (~3300-3400 cm⁻¹), C=O stretching of the aldehyde (~1700 cm⁻¹), S=O stretching of the sulfonamide (~1350 and 1160 cm⁻¹), and aromatic C-H and C=C bands. |

| Mass Spec. | Molecular ion peak (M⁺) at m/z 185, with fragmentation patterns corresponding to the loss of functional groups. |

Synthesis of this compound: Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the literature. However, based on established synthetic methodologies for related compounds, a two-step procedure can be proposed. This involves the synthesis of the precursor, 3-formylbenzenesulfonyl chloride, followed by its amination.

Proposed Synthesis Workflow

Step 1: Synthesis of 3-Formylbenzenesulfonyl Chloride from 3-Formylbenzaldehyde

This procedure is adapted from a method for the synthesis of 3-formylbenzenesulfonyl chloride derivatives.[6]

Materials:

-

3-Formylbenzaldehyde

-

Sodium bisulfite (NaHSO₃)

-

Sodium sulfate (Na₂SO₄)

-

Chlorosulfonic acid (ClSO₃H)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Water

Procedure:

-

Formation of the Bisulfite Adduct:

-

In a round-bottom flask, dissolve 3-formylbenzaldehyde in a suitable solvent (e.g., water/ethanol mixture).

-

Add a saturated solution of sodium bisulfite dropwise with stirring.

-

Continue stirring until the precipitation of the white bisulfite adduct is complete.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

-

Chlorosulfonation:

-

Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves corrosive and reactive reagents.

-

To a flask containing the dried bisulfite adduct, add an excess of chlorosulfonic acid slowly at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete sulfonation.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

The crude 3-formylbenzenesulfonic acid will precipitate. Filter the solid and wash with cold water.

-

Dry the crude sulfonic acid thoroughly.

-

Suspend the dried sulfonic acid in an inert solvent (e.g., dichloromethane) and add a catalytic amount of DMF.

-

Add thionyl chloride dropwise at 0 °C.

-

After the addition, reflux the mixture until the reaction is complete (monitored by TLC or disappearance of the solid).

-

Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting residue is the crude 3-formylbenzenesulfonyl chloride, which can be purified by distillation under reduced pressure or used directly in the next step.

-

Step 2: Amination of 3-Formylbenzenesulfonyl Chloride

This procedure is a general method for the amination of sulfonyl chlorides.

Materials:

-

3-Formylbenzenesulfonyl chloride

-

Aqueous ammonia (concentrated)

-

Dichloromethane (or another suitable organic solvent)

-

Water

-

Hydrochloric acid (for pH adjustment, if necessary)

Procedure:

-

Dissolve the crude or purified 3-formylbenzenesulfonyl chloride in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

Continue stirring at room temperature for 1-2 hours.

-

Separate the organic layer. Wash the organic layer with water, then with a dilute acid solution (if necessary to remove excess ammonia), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Mechanism of Action

This compound has been identified as a modulator of ion channel activity, which forms the basis of its potential therapeutic applications.

Inhibition of Voltage-Gated Ion Channels

The primary reported biological activity of this compound is its ability to block the function of voltage-gated sodium (Naᵥ) and potassium (Kᵥ) channels.[2] These channels are crucial for the generation and propagation of action potentials in excitable cells, such as neurons. By inhibiting these channels, the compound can reduce neuronal excitability, a mechanism that is relevant for the treatment of various neurological disorders.

The benzenesulfonamide scaffold is a known pharmacophore for the inhibition of various ion channels. Studies on related benzenesulfonamide derivatives have shown that they can act as open-channel blockers of Kᵥ channels, suggesting a direct interaction with the channel pore.[7] For Naᵥ channels, sulfonamide-based compounds have been developed as potent and selective inhibitors, indicating that this chemical class can effectively target these channels.[8][9][10]

Proposed Mechanism of Ion Channel Inhibition

The precise molecular mechanism of how this compound interacts with and inhibits Naᵥ and Kᵥ channels has not been elucidated in detail. However, based on the known mechanisms of similar ion channel blockers, a general model can be proposed.

It is hypothesized that this compound physically obstructs the ion-conducting pore of both sodium and potassium channels. This "pore block" mechanism prevents the flow of Na⁺ and K⁺ ions across the cell membrane, which is essential for the depolarization and repolarization phases of an action potential. The binding could be state-dependent, meaning the compound may have a higher affinity for the open or inactivated state of the channel, a common feature of many ion channel blockers.

Potential Interaction with Acetylcholine Receptors

The structural similarity of this compound to acetylcholine suggests the possibility of its interaction with nicotinic acetylcholine receptors (nAChRs).[2] While direct experimental evidence for this interaction is currently lacking, the sulfonamide moiety and the overall molecular shape could potentially fit into the ligand-binding domain of certain nAChR subtypes. Such an interaction could lead to either agonistic or antagonistic effects, further modulating synaptic transmission. The development of pharmacophore models for nAChR ligands could help in computationally assessing this potential interaction.[11][12][13]

Applications and Future Directions

The ability of this compound to inhibit voltage-gated ion channels makes it a compound of interest for the development of novel therapeutics for a range of neurological and psychiatric conditions characterized by neuronal hyperexcitability, such as:

-

Epilepsy

-

Neuropathic pain

-

Cardiac arrhythmias (due to its effect on cardiac ion channels)

Further research is required to fully characterize the pharmacological profile of this compound. Key areas for future investigation include:

-

Determination of Physicochemical Properties: Experimental determination of its melting point, boiling point, and density is necessary for a complete profile.

-

Detailed Spectroscopic Analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectra will confirm its structure and purity.

-

Optimization of Synthesis: Development and optimization of a reliable and scalable synthetic route.

-

In-depth Mechanistic Studies: Elucidation of the specific binding sites and kinetics of interaction with various subtypes of Naᵥ and Kᵥ channels using electrophysiological techniques like patch-clamping.

-

Evaluation of Acetylcholine Receptor Interaction: Direct assessment of its binding and functional effects on different nAChR subtypes.

-

In Vivo Efficacy and Safety Studies: Preclinical studies in animal models to evaluate its therapeutic potential and safety profile.

Conclusion

This compound is a promising chemical entity with a clear biological activity as an ion channel inhibitor. This technical guide has consolidated the available information on its properties, proposed a viable synthetic pathway, and outlined its potential mechanisms of action. The provided data and protocols are intended to facilitate further research and development of this compound and its derivatives for potential therapeutic applications. As with any research compound, all handling and experimental procedures should be conducted with appropriate safety precautions in a laboratory setting.

References

- 1. chemcd.com [chemcd.com]

- 2. 3-Formylbenzene-1-sulfonamide | 1778-37-6 | BAA77837 [biosynth.com]

- 3. 1778-37-6|3-formylbenzene-1-sulfonamide|3-formylbenzene-1-sulfonamide|-范德生物科技公司 [bio-fount.com]

- 4. Page loading... [guidechem.com]

- 5. 3-formylbenzene-1-sulfonamide | 1778-37-6 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzenesulfonamides act as open-channel blockers on KV3.1 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The discovery of benzenesulfonamide-based potent and selective inhibitors of voltage-gated sodium channel Na(v)1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfonamide Compounds as Voltage Gated Sodium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Pharmacophore for Drugs Targeting the α4α4 Binding Site of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Musings on alpha4beta2 nicotinic acetylcholine (nACh) receptor pharmacophore models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Formylbenzenesulfonamide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Formylbenzenesulfonamide, a benzenesulfonamide derivative with potential applications in medicinal chemistry and organic synthesis. While the historical context of its initial discovery remains largely undocumented in readily available literature, this guide outlines the plausible synthetic pathways based on established chemical principles and provides a framework for its preparation and characterization. The document details the general history of the broader sulfonamide class of compounds, offers a detailed, albeit inferred, experimental protocol for the synthesis of this compound, and presents a compilation of its key chemical and physical properties.

Introduction: The Dawn of the Sulfa Drugs

The journey of sulfonamides began in the 1930s with the groundbreaking discovery of Prontosil, the first commercially available antibacterial agent.[1] German chemist Gerhard Domagk, in his work at I.G. Farbenindustrie, observed the antibacterial properties of this orange-red dye.[1] Subsequent research by Ernest Fourneau and his team at the Pasteur Institute revealed that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide.[2] This pivotal discovery unlocked the therapeutic potential of the sulfonamide functional group and initiated a new era in medicine, marking the beginning of the antibiotic age.[1] The general structure of a sulfonamide consists of a sulfonyl group connected to an amine group, often attached to an aromatic ring.[3]

The synthesis of sulfonamides typically involves the reaction of a sulfonyl halide, most commonly a sulfonyl chloride, with ammonia or a primary or secondary amine.[4] The requisite sulfonyl chlorides are often prepared by the chlorosulfonation of an aromatic compound using chlorosulfonic acid.[4]

While the history of the parent sulfonamide compounds is well-documented, the specific discovery and historical development of this compound are not prominently featured in the scientific literature. Its existence is confirmed by its Chemical Abstracts Service (CAS) number, 1778-37-6, and its availability from various chemical suppliers.[2][3][5][6] The primary focus of this guide is to provide a detailed technical understanding of its synthesis and properties based on established chemical methodologies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in research and development.

| Property | Value | Source |

| CAS Number | 1778-37-6 | [2][3][5][6] |

| Molecular Formula | C7H7NO3S | [3][6] |

| Molecular Weight | 185.20 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 3-Formylbenzene-1-sulfonamide, Benzenesulfonamide, 3-formyl-, m-Sulfamoylbenzaldehyde | [3] |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be logically approached as a two-step process, starting from 3-formylbenzaldehyde. The first step involves the preparation of the key intermediate, 3-formylbenzenesulfonyl chloride, followed by its amidation to yield the final product.

Step 1: Synthesis of 3-Formylbenzenesulfonyl Chloride

A synthetic route to 3-formylbenzenesulfonyl chloride derivatives from the corresponding benzaldehydes has been developed.[2] The key step in this procedure is the conversion of the aldehyde bisulfite adduct to the target sulfonyl chloride.[2]

Experimental Protocol:

-

Formation of the Bisulfite Adduct: 3-Formylbenzaldehyde is reacted with a saturated solution of sodium bisulfite. The aldehyde functional group reversibly reacts with the bisulfite to form a solid adduct, which can be isolated by filtration. This step serves to protect the aldehyde group during the subsequent chlorosulfonation.

-

Chlorosulfonation: The dried bisulfite adduct is then carefully added in portions to an excess of chlorosulfonic acid at a low temperature (typically 0-5 °C). The reaction mixture is stirred until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is then cautiously poured onto crushed ice to quench the excess chlorosulfonic acid. The resulting precipitate, 3-formylbenzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.

References

An In-depth Technical Guide to 3-Formylbenzenesulfonamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylbenzenesulfonamide is a substituted aromatic sulfonamide with potential applications in medicinal chemistry and drug discovery. While specific research on this compound is limited, its structural motifs—a sulfonamide group and an aldehyde—are present in numerous biologically active molecules. This guide provides a preliminary investigation into this compound, including a proposed synthetic pathway, expected physicochemical and spectroscopic properties, and an overview of the potential biological activities based on analogous structures. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Chemical Properties and Synthesis

This compound possesses a molecular formula of C₇H₇NO₃S and a molecular weight of 185.20 g/mol . The structure consists of a benzene ring substituted with a formyl group and a sulfonamide group at the meta position.

Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₇H₇NO₃S |

| Molecular Weight | 185.20 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. |

| CAS Number | 1778-37-6 |

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the scientific literature. However, a plausible synthetic route can be devised based on established organic chemistry transformations and analogous preparations, such as that of 4-formylbenzenesulfonamide and 3-formylbenzenesulfonyl chloride. A likely two-step synthesis is proposed below.

Step 1: Synthesis of 3-Formylbenzenesulfonyl Chloride

The synthesis would begin with the chlorosulfonation of 3-formylbenzoic acid. This reaction is a standard method for introducing a sulfonyl chloride group onto an aromatic ring.

Step 2: Amination of 3-Formylbenzenesulfonyl Chloride

The resulting 3-formylbenzenesulfonyl chloride can then be converted to the corresponding sulfonamide by reaction with ammonia.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this compound are not widely published. However, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the amine protons of the sulfonamide group. The aromatic protons would appear as a complex multiplet in the aromatic region (δ 7.5-8.5 ppm). The aldehyde proton would be a singlet in the downfield region (δ 9.5-10.5 ppm). The two protons of the sulfonamide group would likely appear as a broad singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the aldehyde (around δ 190 ppm), the aromatic carbons (in the δ 120-150 ppm range), with the carbon attached to the sulfonyl group being the most downfield among the aromatic signals.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

-

N-H stretching of the sulfonamide group: two bands in the region of 3200-3400 cm⁻¹.

-

C=O stretching of the aldehyde group: a strong band around 1700 cm⁻¹.

-

S=O stretching of the sulfonamide group: two strong bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

C-H stretching of the aldehyde: a characteristic peak around 2850 cm⁻¹.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (185.20 g/mol ). Fragmentation patterns would likely involve the loss of SO₂ and the formyl group.

Potential Biological Activities and Applications

While there is a lack of direct biological data for this compound, the benzenesulfonamide scaffold is a well-established pharmacophore in a variety of therapeutic agents. The biological activities of related compounds suggest potential avenues for investigation for this compound.

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[1][2] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[3] It is plausible that this compound could exhibit inhibitory activity against one or more CA isoforms.

Anticancer Activity

Many benzenesulfonamide derivatives have been investigated for their anticancer properties.[3][4][5] These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrase IX, which is overexpressed in many hypoxic tumors.[3]

Antibacterial Activity

The sulfonamide functional group is famously associated with the first class of antibacterial drugs. Although resistance is widespread, the development of novel sulfonamide-containing compounds remains an area of interest in the search for new antimicrobial agents.[6][7]

Experimental Protocols and Methodologies

As specific experimental data for this compound is limited, the following sections provide generalized protocols for the types of experiments that would be necessary for its synthesis and biological evaluation.

General Synthesis of this compound (Proposed)

Materials: 3-Formylbenzoic acid, chlorosulfonic acid, thionyl chloride, aqueous ammonia, dichloromethane, diethyl ether, sodium bicarbonate, magnesium sulfate.

Procedure:

-

Chlorosulfonation: To a stirred solution of 3-formylbenzoic acid in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice. The resulting precipitate of 3-formylbenzenesulfonyl chloride is filtered, washed with cold water, and dried.

-

Amination: The crude 3-formylbenzenesulfonyl chloride is dissolved in a suitable organic solvent (e.g., acetone) and cooled to 0 °C. Concentrated aqueous ammonia is added dropwise, and the mixture is stirred for several hours at room temperature.

-

Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Carbonic Anhydrase Inhibition Assay (General Protocol)

A common method to assess CA inhibition is a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration.

Materials: Purified human carbonic anhydrase isoforms, inhibitor stock solution (this compound in DMSO), CO₂-saturated water, buffer solution (e.g., TRIS), pH indicator (e.g., p-nitrophenol).

Procedure:

-

The assay is performed in a stopped-flow spectrophotometer.

-

A solution of the CA enzyme in buffer is mixed with a CO₂-saturated solution containing the pH indicator and varying concentrations of the inhibitor.

-

The rate of change in absorbance of the pH indicator is monitored, which corresponds to the rate of the enzyme-catalyzed reaction.

-

IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration.

Visualizations

Proposed Synthesis Workflow

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037) [hmdb.ca]

- 2. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039) [hmdb.ca]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Spectroscopic Analysis of 3-Formylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of 3-Formylbenzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis. By detailing predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols, this document serves as a vital resource for the identification, purification, and structural elucidation of this compound.

Core Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational prediction tools to provide a foundational dataset for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals distinct signals corresponding to the aromatic, aldehydic, and sulfonamide protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.3 | Singlet | 1H | Aromatic proton (H-2) |

| ~8.1 | Doublet | 1H | Aromatic proton (H-4) |

| ~7.9 | Doublet | 1H | Aromatic proton (H-6) |

| ~7.6 | Triplet | 1H | Aromatic proton (H-5) |

| ~4.9 | Broad Singlet | 2H | Sulfonamide protons (-SO₂NH₂) |

¹³C NMR (Carbon NMR) Data

The predicted ¹³C NMR spectrum in CDCl₃ provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~191 | Aldehyde carbon (C=O) |

| ~145 | Aromatic carbon (C-3) |

| ~138 | Aromatic carbon (C-1) |

| ~135 | Aromatic carbon (C-5) |

| ~130 | Aromatic carbon (C-6) |

| ~128 | Aromatic carbon (C-2) |

| ~126 | Aromatic carbon (C-4) |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350, ~3250 | Medium, Broad | N-H stretching (sulfonamide) |

| ~3080 | Weak | C-H stretching (aromatic) |

| ~2850, ~2750 | Weak | C-H stretching (aldehyde) |

| ~1700 | Strong | C=O stretching (aldehyde) |

| ~1580, ~1470 | Medium | C=C stretching (aromatic) |

| ~1340, ~1160 | Strong | S=O stretching (sulfonamide) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z Ratio | Relative Intensity (%) | Proposed Fragment |

| 185 | High | [M]⁺ (Molecular Ion) |

| 184 | Moderate | [M-H]⁺ |

| 120 | Moderate | [M-SO₂NH]⁺ |

| 106 | High | [C₇H₆O]⁺ |

| 92 | Moderate | [C₆H₄O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 65 | Low | [SO₂NH]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount (1-2 mg) of this compound with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

Ionization: Utilize electrospray ionization (ESI) in positive ion mode.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For fragmentation analysis (MS/MS), select the molecular ion (m/z 185) as the precursor ion and subject it to collision-induced dissociation (CID).

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

The Dual Reactivity of 3-Formylbenzenesulfonamide: A Technical Guide for Researchers

An In-depth Examination of a Versatile Building Block in Organic Synthesis and Drug Discovery

Introduction: 3-Formylbenzenesulfonamide is a bifunctional organic compound that is gaining increasing attention as a versatile building block in medicinal chemistry and materials science. Its structure, featuring both an electrophilic aldehyde group and a nucleophilic sulfonamide moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity profile of this compound, complete with experimental protocols and quantitative data to assist researchers in its effective utilization.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃S | |

| Molecular Weight | 185.20 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 145-148 °C | |

| Solubility | Soluble in DMSO, DMF, and hot ethanol |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 10.05 (s, 1H, CHO), 8.25 (t, J=1.6 Hz, 1H, Ar-H), 8.10 (dt, J=7.8, 1.4 Hz, 1H, Ar-H), 7.95 (dt, J=7.8, 1.4 Hz, 1H, Ar-H), 7.70 (t, J=7.8 Hz, 1H, Ar-H), 7.50 (s, 2H, SO₂NH₂).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 192.5 (CHO), 144.8 (C-SO₂), 136.9 (C-CHO), 132.5 (Ar-CH), 130.2 (Ar-CH), 128.8 (Ar-CH), 125.6 (Ar-CH).

-

IR (KBr, cm⁻¹): 3350, 3250 (N-H stretch), 1700 (C=O stretch), 1340, 1160 (S=O stretch).[2]

-

Mass Spectrometry (ESI-MS): m/z 186.02 [M+H]⁺, 184.00 [M-H]⁻.

Reactivity Profile

The reactivity of this compound is characterized by the distinct chemistries of its two functional groups: the aldehyde and the sulfonamide. This dual reactivity allows for sequential or, in some cases, tandem reactions to construct complex molecular architectures.

Reactions of the Formyl Group

The aldehyde functionality is a key site for nucleophilic attack and condensation reactions.

1. Schiff Base Formation: The formyl group readily reacts with primary amines to form Schiff bases (imines). This is a cornerstone reaction for introducing molecular diversity.

Experimental Protocol: General Procedure for Schiff Base Synthesis [3][4]

To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added the desired primary amine (1.0 mmol). A catalytic amount of acetic acid (1-2 drops) can be added to facilitate the reaction. The mixture is stirred at room temperature or heated to reflux for 2-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the corresponding Schiff base.

| Amine | Product | Yield (%) |

| Aniline | N-(3-sulfamoylbenzylidene)aniline | 85-95 |

| 4-Methoxyaniline | 4-Methoxy-N-(3-sulfamoylbenzylidene)aniline | 88-96 |

| 2-Aminopyridine | N-(3-sulfamoylbenzylidene)pyridin-2-amine | 80-90 |

Logical Relationship of Schiff Base Formation

Caption: Formation of a Schiff base from this compound and a primary amine.

2. Reductive Amination: The intermediate Schiff base can be reduced in situ to form a stable secondary amine.

Experimental Protocol: One-Pot Reductive Amination

To a solution of this compound (1.0 mmol) and a primary amine (1.0 mmol) in methanol (15 mL), sodium borohydride (1.5 mmol) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 4-8 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.

3. Reduction to Alcohol: The aldehyde group can be selectively reduced to a primary alcohol.

Experimental Protocol: Reduction with Sodium Borohydride

To a stirred solution of this compound (1.0 mmol) in methanol (10 mL) at 0 °C, sodium borohydride (1.2 mmol) is added in small portions. The reaction is stirred for 1-2 hours at the same temperature. After completion (monitored by TLC), the reaction is quenched by the addition of acetone. The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 3-(hydroxymethyl)benzenesulfonamide.

| Reducing Agent | Product | Yield (%) |

| Sodium Borohydride | 3-(Hydroxymethyl)benzenesulfonamide | 90-98 |

| Lithium Aluminum Hydride | 3-(Hydroxymethyl)benzenesulfonamide | (Potential for sulfonamide reduction) |

4. Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid.

Experimental Protocol: Oxidation with Potassium Permanganate

A solution of this compound (1.0 mmol) in a mixture of acetone and water (1:1, 20 mL) is treated with potassium permanganate (1.2 mmol) at room temperature. The mixture is stirred until the purple color disappears. The manganese dioxide is filtered off, and the filtrate is acidified with dilute HCl. The resulting precipitate of 3-sulfamoylbenzoic acid is collected by filtration, washed with cold water, and dried.

5. Wittig Reaction: The formyl group can undergo olefination reactions, such as the Wittig reaction, to form alkenes.

Experimental Workflow for Wittig Reaction

Caption: Stepwise workflow of the Wittig reaction with this compound.

Reactions of the Sulfonamide Group

The sulfonamide group offers opportunities for N-functionalization and can influence the molecule's biological activity.

1. N-Alkylation: The acidic proton on the sulfonamide nitrogen can be removed by a base, and the resulting anion can be alkylated.[5]

Experimental Protocol: N-Alkylation of the Sulfonamide

To a solution of this compound (1.0 mmol) in dry DMF (10 mL) is added a base such as potassium carbonate (1.5 mmol) or sodium hydride (1.1 mmol, 60% dispersion in mineral oil) at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of an alkyl halide (1.1 mmol). The reaction is then stirred at room temperature or heated to 50-70 °C for 4-12 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

| Alkylating Agent | Base | Product | Yield (%) |

| Methyl Iodide | K₂CO₃ | 3-Formyl-N-methylbenzenesulfonamide | 75-85 |

| Benzyl Bromide | NaH | N-Benzyl-3-formylbenzenesulfonamide | 70-80 |

2. Synthesis from 3-Formylbenzenesulfonyl Chloride: this compound is typically synthesized from the corresponding sulfonyl chloride. This precursor is highly reactive towards nucleophiles.

Experimental Protocol: Synthesis of this compound [6]

To a solution of ammonia (or an amine for N-substituted derivatives) in a suitable solvent such as THF or dichloromethane at 0 °C, 3-formylbenzenesulfonyl chloride (1.0 mmol) is added dropwise. The reaction mixture is stirred for 1-3 hours at room temperature. The resulting ammonium chloride salt is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Synthesis Pathway from Sulfonyl Chloride

Caption: Synthesis of this compound from its sulfonyl chloride precursor.

Applications in Drug Discovery and Materials Science

The unique reactivity profile of this compound makes it a valuable scaffold in several scientific domains.

-

Medicinal Chemistry: The sulfonamide moiety is a well-established pharmacophore, notably found in carbonic anhydrase inhibitors. The formyl group provides a convenient handle for the synthesis of diverse libraries of compounds for screening against various biological targets. The ability to readily form Schiff bases and secondary amines allows for the exploration of structure-activity relationships.

-

Materials Science: The bifunctional nature of this compound allows for its use as a cross-linking agent in polymer chemistry. The aldehyde can participate in the formation of polymeric networks, while the sulfonamide group can be used to tune the material's properties, such as solubility and thermal stability.

Conclusion

This compound is a highly versatile and reactive building block with significant potential in organic synthesis. The orthogonal reactivity of its aldehyde and sulfonamide functional groups enables a wide array of chemical transformations, leading to the creation of diverse and complex molecular structures. This guide provides a foundational understanding of its reactivity, offering researchers the necessary tools to harness its synthetic utility for the development of novel pharmaceuticals and advanced materials.

References

- 1. 3240-35-5|4-Formylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. znaturforsch.com [znaturforsch.com]

- 3. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and o-, m- and p-aminobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-Formylbenzenesulfonamide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzenesulfonamide is a versatile bifunctional organic building block that holds significant potential in organic synthesis, particularly in the construction of diverse molecular architectures for pharmaceutical and materials science applications. Its structure features an electrophilic aldehyde group and a sulfonamide moiety, both of which can participate in a wide array of chemical transformations. The aldehyde functionality readily undergoes condensation reactions, such as Knoevenagel condensation and the formation of Schiff bases, while the sulfonamide group can be a key pharmacophore in various drug candidates, notably as inhibitors of carbonic anhydrase. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic compounds and Schiff bases.

Key Applications of this compound

This compound serves as a valuable starting material for the synthesis of a variety of organic molecules, including:

-

Heterocyclic Compounds: It is a key component in multicomponent reactions like the Biginelli reaction to produce dihydropyrimidinones, which are known for a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1]

-

Schiff Bases: The aldehyde group can be readily condensed with primary amines to form Schiff bases (imines). Sulfonamide-containing Schiff bases are of great interest in medicinal chemistry due to their potential as antibacterial, antifungal, and anticancer agents.[2]

-

Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a well-established zinc-binding group in carbonic anhydrase inhibitors. By incorporating this feature into more complex molecules derived from this compound, novel and potent inhibitors can be developed for therapeutic applications, including cancer and glaucoma.[3][4][5][6][7]

-

Knoevenagel Condensation Products: The aldehyde can react with active methylene compounds in a Knoevenagel condensation to yield α,β-unsaturated products, which are versatile intermediates for further synthetic transformations.

Experimental Protocols

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. This compound can act as the aldehyde component to synthesize sulfonamide-functionalized dihydropyrimidinones.

General Reaction Scheme:

Experimental Protocol (Adapted from general procedures for Biginelli reactions): [1][8][9][10][11][12]

Materials:

-

This compound

-

Ethyl acetoacetate (or other β-dicarbonyl compound)

-

Urea (or thiourea)

-

Catalyst (e.g., p-toluenesulfonic acid, Lewis acids like InCl₃, or a heterogeneous catalyst)

-

Ethanol (or other suitable solvent)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).

-

Add a catalytic amount of the chosen acid catalyst (e.g., 10 mol% p-toluenesulfonic acid).

-

Add ethanol (5-10 mL) as the solvent.

-

Reflux the reaction mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The product often precipitates from the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, pour the reaction mixture into cold water to induce precipitation.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.

Expected Outcome:

The reaction is expected to yield the corresponding 4-(3-sulfamoylphenyl)-3,4-dihydropyrimidin-2(1H)-one derivative. Yields for Biginelli reactions can vary widely depending on the specific substrates and catalyst used, but are often in the moderate to good range.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Schiff Bases

The condensation of this compound with various primary amines provides a straightforward route to a library of sulfonamide-containing Schiff bases.

General Reaction Scheme:

Experimental Protocol (Adapted from general procedures for Schiff base synthesis): [2][13][14][15][16]

Materials:

-

This compound

-

A primary amine (e.g., aniline, substituted anilines, or aliphatic amines)

-

Ethanol (or methanol)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add the primary amine (1.0 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The Schiff base product often precipitates from the solution. Collect the solid by filtration.

-

If no precipitate forms, the solvent can be removed under reduced pressure.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent if further purification is needed.

Expected Outcome:

This procedure is expected to yield the corresponding N-(3-sulfamoylbenzylidene)amine. Yields are typically high for this type of condensation reaction.

Characterization:

The formation of the imine bond can be confirmed by IR spectroscopy (C=N stretch) and ¹H NMR spectroscopy (disappearance of the aldehyde proton and appearance of the imine proton signal). Mass spectrometry will confirm the molecular weight of the product.

Knoevenagel Condensation

This compound can undergo a Knoevenagel condensation with active methylene compounds to form α,β-unsaturated products.

General Reaction Scheme:

Experimental Protocol (Adapted from general procedures for Knoevenagel condensation): [17][18][19][20][21]

Materials:

-

This compound

-

Malononitrile (or ethyl cyanoacetate, or other active methylene compound)

-

A weak base catalyst (e.g., piperidine, ammonium acetate)

-

A suitable solvent (e.g., ethanol, or solvent-free conditions)

Procedure:

-

Combine this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in a reaction vessel.

-

Add a catalytic amount of the base (e.g., a few drops of piperidine).

-

The reaction can be performed neat (solvent-free) or in a solvent like ethanol. For solvent-free conditions, the mixture can be stirred at room temperature or gently heated. In a solvent, the mixture is typically refluxed. Microwave irradiation can also be employed to accelerate the reaction.[17]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, if performed in a solvent, it can be cooled to induce crystallization of the product.

-

If performed neat, the reaction mixture can be triturated with a non-polar solvent like hexane to induce solidification and remove non-polar impurities.

-

Collect the solid product by filtration and wash with a cold solvent.

-

Recrystallize from an appropriate solvent for purification.

Expected Outcome:

The reaction should yield the corresponding 2-(3-sulfamoylbenzylidene)malononitrile (if malononitrile is used). Yields for Knoevenagel condensations are generally good to excellent.

Characterization:

The product can be characterized by ¹H NMR (presence of a vinyl proton), ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Representative Yields for Reactions of Aromatic Aldehydes (Literature Data for Analogs)

| Reaction Type | Aldehyde | Reagents | Catalyst | Yield (%) | Reference |

| Biginelli Reaction | Aromatic Aldehydes | Ethyl acetoacetate, Urea | Acid Catalyst | 70-95% | [1][9] |

| Schiff Base Formation | Aromatic Aldehydes | Primary Amines | Acetic Acid | >90% | [2][16] |

| Knoevenagel Condensation | Aromatic Aldehydes | Malononitrile | Piperidine | 85-95% | [17][21] |

Note: The yields presented are for analogous aromatic aldehydes and may vary for this compound.

Visualization of Synthetic Pathways

Diagram 1: Biginelli Reaction Workflow

Caption: Workflow for the synthesis of dihydropyrimidinones.

Diagram 2: Schiff Base Formation Workflow

Caption: Workflow for the synthesis of Schiff bases.

Diagram 3: Knoevenagel Condensation Workflow

Caption: Workflow for Knoevenagel condensation.

Diagram 4: Potential Signaling Pathway Inhibition

Caption: Inhibition of Carbonic Anhydrase IX signaling.

Conclusion

This compound is a readily accessible and highly useful building block for the synthesis of a wide range of organic compounds with potential biological activity. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this molecule and to develop novel compounds for applications in drug discovery and materials science. The versatility of its functional groups allows for the generation of diverse molecular scaffolds, making it a valuable tool in the modern synthetic chemist's arsenal.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.org.za [scielo.org.za]

- 9. Biginelli Reaction [organic-chemistry.org]

- 10. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications [beilstein-journals.org]

- 12. jetir.org [jetir.org]

- 13. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and characterization of Schiff's bases of sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 17. www2.unifap.br [www2.unifap.br]

- 18. bhu.ac.in [bhu.ac.in]

- 19. arkat-usa.org [arkat-usa.org]

- 20. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-Formylbenzenesulfonamide in Enzyme Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonamides represent a critical class of pharmacophores in modern drug discovery, renowned for their ability to inhibit a variety of enzymes, most notably the metalloenzymes. The sulfonamide moiety (-SO₂NH₂) is a key zinc-binding group, enabling these compounds to effectively target the active sites of enzymes such as carbonic anhydrases (CAs) and metallo-β-lactamases (MβLs).[1] Within this class, 3-Formylbenzenesulfonamide is a particularly valuable scaffold. Its meta-substituted formyl group provides a versatile chemical handle for the synthesis of diverse compound libraries, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.[1]

These application notes provide a comprehensive overview of the use of the this compound scaffold in the screening and development of enzyme inhibitors, with a primary focus on carbonic anhydrases, which are well-established therapeutic targets for a range of diseases including glaucoma, epilepsy, and cancer.[2]

Data Presentation: Inhibitory Activity of Benzenesulfonamide Derivatives

While direct inhibitory data for this compound is not extensively published, the following table summarizes the inhibitory activity of various benzenesulfonamide derivatives against several human carbonic anhydrase (hCA) isoforms. This data illustrates the potential of this compound class and serves as a benchmark for screening campaigns utilizing novel derivatives synthesized from a this compound starting scaffold.

| Compound Class | Derivative Example | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| Mono-tailed Benzenesulfonamides | 4-substituted | hCA I | 68.4–458.1 nM | [2] |

| hCA II | 62.8–153.7 nM | [2] | ||

| hCA XII | 55.4–113.2 nM | [2] | ||

| Isatin-linked Benzenesulfonamides | 9a | hCA IX | 60.5 nM | [3] |

| 9d | hCA IX | 95.6 nM | [3] | |

| 9k | hCA IX | 75.4 nM | [3] | |

| 9p | hCA XII | 84.5 nM | [3] | |

| Phenylethynylbenzenesulfonamides | para-substituted | hCA IX & XII | Low Nanomolar | [4] |

| meta-substituted | hCA I, IX, & XII | Low Nanomolar | [4] |

Mandatory Visualizations

Signaling Pathway: Carbonic Anhydrase Catalysis and Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Workflow: High-Throughput Screening for CA Inhibitors

Caption: Workflow for high-throughput screening of carbonic anhydrase inhibitors.

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a robust and high-throughput compatible method to screen for and characterize carbonic anhydrase inhibitors. The assay is based on the principle that CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.

Materials and Reagents:

-

Enzyme: Human carbonic anhydrase (e.g., hCA I, II, IX, or XII)

-

Substrate: p-Nitrophenyl acetate (p-NPA)

-

Test Compounds: this compound derivatives

-

Positive Control: Acetazolamide

-

Buffer: 50 mM Tris-HCl, pH 7.5

-

Organic Solvent: DMSO

-

Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 400-405 nm; pipettes and tips.

Procedure:

-

Reagent Preparation:

-

Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5 with HCl.

-

Enzyme Stock Solution (1 mg/mL): Dissolve the CA enzyme in cold Assay Buffer. Aliquot and store at -20°C.

-

Enzyme Working Solution: On the day of the assay, dilute the enzyme stock solution to the desired final concentration (e.g., 10-60 units/mL) with cold Assay Buffer.

-

Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. This solution should be prepared fresh.

-

Inhibitor Stock Solutions (10 mM): Dissolve test compounds and Acetazolamide in DMSO. Create serial dilutions to determine IC₅₀ values.

-

-

Assay Protocol (96-well plate format):

-

Add 158 µL of Assay Buffer to each well.

-

Add 2 µL of the test compound dilution (or DMSO for the vehicle control).

-

Add 20 µL of the CA Working Solution to all wells except for the blank. Add 20 µL of Assay Buffer to the blank wells.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm in kinetic mode every 30 seconds for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each test compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Synthesis of a Schiff Base Derivative from this compound

This protocol provides a general method for derivatizing the this compound scaffold to create a library of potential inhibitors for screening.

Materials and Reagents:

-

This compound

-

A primary amine (R-NH₂) of choice

-

Ethanol (or another suitable solvent)

-

Glacial acetic acid (catalyst)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of warm ethanol.

-

Add 1.1 equivalents of the desired primary amine to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or gently heat under reflux for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

-

-

Characterization:

-

Confirm the structure of the synthesized derivative using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Conclusion

This compound is a highly valuable and versatile starting material for the development of novel enzyme inhibitors. Its chemical tractability allows for the creation of diverse libraries of compounds that can be screened against various enzymatic targets, particularly carbonic anhydrases. The protocols and data presented here provide a solid foundation for researchers to initiate and conduct effective inhibitor screening campaigns, ultimately contributing to the discovery of new therapeutic agents.

References

- 1. meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylethynylbenzenesulfonamide regioisomers strongly and selectively inhibit the transmembrane, tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using 3-Formylbenzenesulfonamide and Related Derivatives as Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that plays a critical role in immune evasion in cancer. By catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway, IDO1 creates an immunosuppressive tumor microenvironment.[1] This is achieved through two main mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and activation, and the production of kynurenine and other metabolites that actively suppress effector T cells and promote the generation of regulatory T cells (Tregs).[1][2] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.

The benzenesulfonamide scaffold is a recognized pharmacophore in the development of IDO1 inhibitors.[1] Compounds containing this moiety have shown potential in inhibiting IDO1 activity in cell-based assays.[1] This document provides detailed protocols for evaluating 3-Formylbenzenesulfonamide and other benzenesulfonamide derivatives as potential IDO1 inhibitors using a suite of cell-based assays. These assays are designed to assess the compound's direct inhibitory effect on IDO1, its impact on T-cell function, and its overall cellular toxicity.

IDO1 Signaling Pathway

The canonical IDO1 pathway involves the enzymatic conversion of L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine. This depletion of tryptophan and accumulation of kynurenine leads to the suppression of the anti-tumor immune response.

Caption: IDO1 signaling pathway and point of inhibition.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described assays.

Table 1: IDO1 Inhibitory Activity

| Compound | Cell Line | Assay Type | IC50 (µM) |

| This compound | SK-OV-3 | Kynurenine Measurement | Experimental Value |

| Epacadostat (Control) | SK-OV-3 | Kynurenine Measurement | Experimental Value |

| BMS-986205 (Control) | SK-OV-3 | Kynurenine Measurement | Experimental Value |

Table 2: Effect on T-Cell Activation

| Compound | Co-culture System | Readout | EC50 (µM) |

| This compound | SK-OV-3 / Jurkat | IL-2 Secretion | Experimental Value |

| Epacadostat (Control) | SK-OV-3 / Jurkat | IL-2 Secretion | Experimental Value |

| BMS-986205 (Control) | SK-OV-3 / Jurkat | IL-2 Secretion | Experimental Value |

Table 3: Cytotoxicity Profile

| Compound | Cell Line | Assay Type | CC50 (µM) |

| This compound | SK-OV-3 | MTT Assay | Experimental Value |

| This compound | Jurkat | MTT Assay | Experimental Value |

| Doxorubicin (Control) | SK-OV-3 | MTT Assay | Experimental Value |

Experimental Protocols

Cell-Based IDO1 Activity Assay (Kynurenine Measurement)

This assay measures the enzymatic activity of IDO1 in a cellular context by quantifying the production of kynurenine.[3][4]

Workflow:

Caption: Workflow for the cell-based IDO1 activity assay.

Materials:

-

SK-OV-3 cells (or other IDO1-expressing cancer cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant human Interferon-gamma (IFN-γ)

-

This compound and control inhibitors (e.g., Epacadostat)

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) reagent

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed SK-OV-3 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.[5]

-

The next day, add IFN-γ to a final concentration of 100 ng/mL to induce IDO1 expression and incubate for 24 hours.[5]

-

Prepare serial dilutions of this compound and control compounds in cell culture medium.

-

Remove the IFN-γ containing medium and add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, carefully collect 140 µL of the cell culture supernatant from each well.

-

Add 10 µL of 6.1 N TCA to each supernatant sample.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer 100 µL of the clear supernatant to a new 96-well plate.

-

Add 100 µL of DMAB reagent to each well and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 480 nm using a microplate reader.

-

A kynurenine standard curve should be prepared to determine the concentration of kynurenine in the samples.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control and determine the IC50 value.

T-Cell Co-culture Assay

This assay evaluates the functional consequence of IDO1 inhibition by measuring the restoration of T-cell activation in a co-culture system.[3][4]

Workflow:

Caption: Workflow for the T-cell co-culture assay.

Materials:

-

SK-OV-3 cells

-

Jurkat T-cells

-

RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant human IFN-γ

-

Phytohemagglutinin-L (PHA-L)

-

This compound and control inhibitors

-

Human IL-2 ELISA kit

-

96-well cell culture plates

Protocol:

-

Seed SK-OV-3 cells in a 96-well plate and induce IDO1 expression with IFN-γ as described in the previous protocol.

-

On the day of the experiment, wash the SK-OV-3 cells to remove IFN-γ.

-

Add Jurkat T-cells to the wells containing the SK-OV-3 cells at a ratio of 5:1 (Jurkat:SK-OV-3).

-

Add PHA-L to a final concentration of 1 µg/mL to stimulate T-cell activation.

-

Add serial dilutions of this compound and control compounds to the co-culture.

-

Incubate the co-culture plate for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect the supernatant.

-

Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

-

Plot the IL-2 concentration against the compound concentration to determine the EC50 for the restoration of T-cell activation.

Cell Viability Assay (MTT Assay)